molecular formula C11H13FO B7996468 3-(2-Ethoxy-4-fluorophenyl)-1-propene

3-(2-Ethoxy-4-fluorophenyl)-1-propene

Cat. No.: B7996468
M. Wt: 180.22 g/mol
InChI Key: AVZYDYQRGUDXMU-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-4-fluorophenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-4-fluorophenyl)-1-propene typically involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-4-fluorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-(2-Ethoxy-4-fluorophenyl)-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Ethoxy-4-fluorophenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluorophenylboronic acid
  • (2-Ethoxy-4-fluorophenyl)(methyl)sulfane
  • (2-Ethoxy-4-fluorophenyl)methanol

Uniqueness

Compared to similar compounds, 3-(2-Ethoxy-4-fluorophenyl)-1-propene is unique due to its propene chain, which imparts distinct chemical reactivity and potential applications. Its combination of ethoxy and fluorine substituents also contributes to its unique properties and interactions.

Properties

IUPAC Name

2-ethoxy-4-fluoro-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-9-6-7-10(12)8-11(9)13-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYDYQRGUDXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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